molecular formula C15H8Cl2O4 B14203226 Phenyl 3,5-bis(chlorocarbonyl)benzoate CAS No. 847449-90-5

Phenyl 3,5-bis(chlorocarbonyl)benzoate

Cat. No.: B14203226
CAS No.: 847449-90-5
M. Wt: 323.1 g/mol
InChI Key: DFIVCOTYQRVJMF-UHFFFAOYSA-N
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Description

Phenyl 3,5-bis(chlorocarbonyl)benzoate is an organic compound with the molecular formula C15H8Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of two chlorocarbonyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3,5-bis(chlorocarbonyl)benzoate can be synthesized through the reaction of 3,5-dichlorobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as distillation and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3,5-bis(chlorocarbonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles such as amines or alcohols to form amides or esters.

    Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and a base, the chlorocarbonyl groups can be hydrolyzed to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Hydrolysis: Aqueous sodium hydroxide or other bases.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis reactions.

Scientific Research Applications

Phenyl 3,5-bis(chlorocarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 3,5-bis(chlorocarbonyl)benzoate involves the reactivity of its chlorocarbonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Phenyl 3,5-bis(chlorocarbonyl)benzoate can be compared with other similar compounds such as:

    Phenyl 3,5-dicarboxybenzoate: Lacks the chlorocarbonyl groups and has different reactivity.

    Phenyl 3,5-dichlorobenzoate: Contains chlorine atoms instead of chlorocarbonyl groups, leading to different chemical behavior.

    Phenyl 3,5-dimethylbenzoate: Contains methyl groups instead of chlorocarbonyl groups, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its dual chlorocarbonyl groups, which provide distinct reactivity and potential for diverse applications.

Properties

CAS No.

847449-90-5

Molecular Formula

C15H8Cl2O4

Molecular Weight

323.1 g/mol

IUPAC Name

phenyl 3,5-dicarbonochloridoylbenzoate

InChI

InChI=1S/C15H8Cl2O4/c16-13(18)9-6-10(14(17)19)8-11(7-9)15(20)21-12-4-2-1-3-5-12/h1-8H

InChI Key

DFIVCOTYQRVJMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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